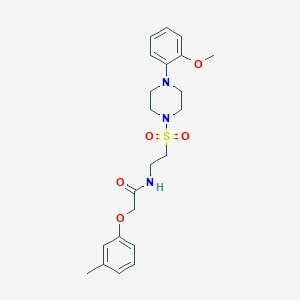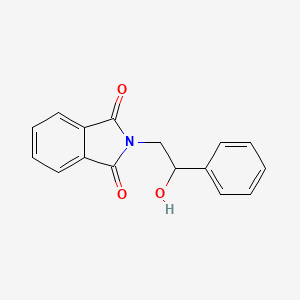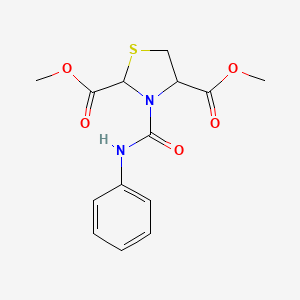![molecular formula C19H16N4O5 B3010717 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1396851-93-6](/img/structure/B3010717.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic molecule that appears to be designed for its potential antimicrobial properties. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. The papers discuss the design and synthesis of related compounds with antimicrobial activity, which suggests that the compound may also have been synthesized with the intention of combating microbial infections.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, as described in the first paper, where a series of novel benzamide derivatives of dihydropyrimidones were synthesized . These compounds were characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectrometry. The synthesis likely involves the formation of the pyrimidinyl core, followed by the introduction of the benzodioxole moiety and the isoxazole ring. The cyclopropyl group is a common feature in antimicrobial agents, as seen in the second paper, which could be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and functional groups. The presence of a benzodioxole moiety suggests potential interactions with biological targets through pi-stacking or hydrogen bonding. The pyrimidinyl core is a common scaffold in many pharmaceuticals, and the isoxazole ring is known for its bioisosteric properties, often used to modulate the biological activity of compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically include amide bond formation, cycloadditions, and substitutions. The cyclopropyl group can be introduced through reactions with cyclopropyl halides or through cyclopropanation reactions. The benzodioxole and isoxazole rings may be formed through intramolecular cyclizations or through reactions with preformed heterocyclic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems. The compound's stability, melting point, and solubility in various solvents would be key parameters to consider in its formulation for antimicrobial applications. The spectroscopic properties, such as UV absorption and fluorescence, would be determined by the conjugated system and the presence of electron-donating and electron-withdrawing groups .
科学的研究の応用
Anticancer and Anti-Inflammatory Potential
- Synthesis and Biological Evaluation : A study focused on the synthesis of various pyrazolopyrimidines derivatives, which exhibit potential as anticancer and anti-5-lipoxygenase agents. These compounds, including those similar to N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide, were evaluated for cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Synthesis of Novel Compounds for Biological Activities
- Benzodifuranyl Derivatives as Anti-Inflammatory Agents : Research on the synthesis of novel benzodifuranyl and related compounds, including 1,3,5-triazines and oxadiazepines derived from visnaginone and khellinone, shows promising results. These compounds, similar in structure to the compound , demonstrate anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Properties
- Evaluation of Benzimidazole Derivatives : A study involving the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which is structurally related to the compound , demonstrates significant antimicrobial and antioxidant activities. These compounds show promise in developing new biologically active substances (Sindhe et al., 2016).
Antitumor and Antibacterial Agents
- Thiophene and Thieno[3,2-d] Pyrimidine Derivatives : Research on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, similar in structure to the compound , showcases their potential as antitumor and antibacterial agents. These compounds have been evaluated for their effectiveness against various tumor cell lines and bacterial strains (Hafez et al., 2017).
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity , and to be used for the detection of carcinogenic heavy metal ions
Mode of Action
It’s worth noting that similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds , it can be inferred that the compound might affect pathways related to cell cycle regulation and apoptosis
特性
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c24-19(13-6-15(28-23-13)12-2-3-12)22-17-7-18(21-9-20-17)25-8-11-1-4-14-16(5-11)27-10-26-14/h1,4-7,9,12H,2-3,8,10H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJIRRNFFNLLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)OCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)
![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)


![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)
